Pyridine-3-carboximidamide hemihydrate hydrochloride

描述

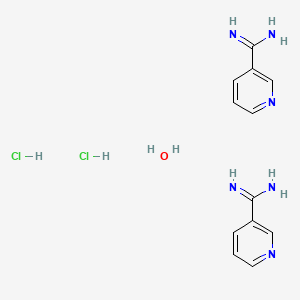

Chemical Identity and Structure Pyridine-3-carboximidamide hemihydrate hydrochloride (CAS: 7356-60-7) is an organic salt with the molecular formula C₆H₇N₃·HCl·0.5H₂O and a molecular weight of 202.07 g/mol (calculated). It is a hydrochloride salt in hemihydrate form, combining a pyridine ring substituted at the 3-position with a carboximidamide group. Key synonyms include Nicotinamidine Hydrochloride and 3-Carbamimidoylpyridine Monohydrochloride .

Synthesis and Applications

The compound belongs to the pyridine carboximidamide family, which has attracted significant interest due to its antibacterial properties and utility in coordination chemistry . Its synthesis typically involves functionalizing pyridine derivatives to introduce the amidine group, followed by salt formation with hydrochloric acid. The hemihydrate form enhances stability and solubility, making it suitable for pharmaceutical formulations .

属性

分子式 |

C12H18Cl2N6O |

|---|---|

分子量 |

333.21 g/mol |

IUPAC 名称 |

pyridine-3-carboximidamide;hydrate;dihydrochloride |

InChI |

InChI=1S/2C6H7N3.2ClH.H2O/c2*7-6(8)5-2-1-3-9-4-5;;;/h2*1-4H,(H3,7,8);2*1H;1H2 |

InChI 键 |

AOHLMHDFGXVZAQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)C(=N)N.C1=CC(=CN=C1)C(=N)N.O.Cl.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-3-carboximidamide hemihydrate hydrochloride typically involves the functionalization of pyridine rings. One common method is the C–H functionalization of pyridines, which can be achieved through various catalytic processes . The reaction conditions often include the use of specific catalysts and bases to ensure regioselectivity and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

化学反应分析

Types of Reactions

Pyridine-3-carboximidamide hemihydrate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-carboximidamide derivatives .

科学研究应用

Pyridine-3-carboximidamide hemihydrate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a ligand in the study of enzyme interactions and protein binding.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of Pyridine-3-carboximidamide hemihydrate hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a ligand that binds to metal ions or enzymes, thereby influencing their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor functions .

相似化合物的比较

Physicochemical Properties

- Appearance : White crystalline solid .

- Hazards: Limited OSHA-registered hazards; standard protective equipment (e.g., goggles) is recommended for handling .

Comparison with Structurally Similar Compounds

Pyridine-3-carboxamidinium Chloride

- Molecular Formula : C₆H₈ClN₃ (anhydrous)

- Key Features: Nonplanar structure with twisted C(NH₂)₂ groups (angles: 36.7° and 37.8°), influencing molecular interactions . Exhibits antibacterial activity and serves as a ligand in coordination chemistry .

- Similar molecular framework but differs in hydration state and crystal packing.

3-Iodopicolinimidamide Hydrochloride

- Molecular Formula : C₆H₇ClIN₃

- Molecular Weight : 283.50 g/mol

- Key Features: Iodine substituent at the pyridine 3-position enhances molecular weight and steric bulk .

- Comparison :

- Halogen substitution (iodine vs. hydrogen in the target compound) may alter solubility and electronic properties.

- Higher molecular weight could impact pharmacokinetics in drug design.

Nicotinamidine Hydrochloride (Anhydrous)

- Molecular Formula : C₆H₇N₃·HCl

- Molecular Weight : 157.60 g/mol (anhydrous) .

- Key Features :

- Comparison :

- Hemihydrate form improves stability for long-term storage compared to anhydrous forms.

- Hydration state differences affect solubility and dissolution profiles in formulations.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hydration State and Stability

Research Findings and Implications

- Antibacterial Activity : Pyridine carboximidamide derivatives, including the target compound, demonstrate potent antibacterial effects, likely due to their ability to disrupt microbial cell membranes or enzyme systems .

- Structural Influence : The twist angle of the C(NH₂)₂ group (observed in related compounds) may enhance binding to biological targets compared to planar analogues .

- Pharmaceutical Relevance : Hemihydrate forms, as seen in paroxetine hydrochloride hemihydrate (), are preferred in drug formulations for improved solubility and shelf life.

生物活性

Pyridine-3-carboximidamide hemihydrate hydrochloride, a derivative of pyridine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C₆H₈ClN₃O

- Molecular Weight : 158.586 g/mol

- CAS Number : 25334-23-0

- Physical State : Hemihydrate hydrochloride

Pyridine derivatives often exhibit their biological effects through interactions with various biological targets. Pyridine-3-carboximidamide has been shown to influence several pathways, including:

- Sirtuin Inhibition : This compound inhibits Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase involved in cellular regulation and metabolism. In vitro studies indicate an EC50 of 2 μM for SIRT2 inhibition, leading to increased levels of cellular NAD+ and ATP, which are crucial for energy metabolism and cellular signaling .

- Antitumor Activity : Research indicates that pyridine-3-carboximidamide can significantly reduce cell proliferation in melanoma cell lines (A375 and SK-MEL-28) by inducing apoptosis and cell cycle arrest. Notably, treatment with concentrations ranging from 10 to 50 mM resulted in a dose-dependent decrease in viable cell numbers .

- Immune Modulation : In murine models, this compound has demonstrated the ability to enhance immune responses by modulating cytokine production. For instance, intraperitoneal administration in melanoma-bearing mice led to increased plasma levels of eotaxin and IL-5 while decreasing IL-3 and IL-12 levels, suggesting a potential role in anti-tumor immunity .

Biological Activity Overview

Case Studies

-

In Vitro Studies on Melanoma Cells :

- A study conducted on A375 and SK-MEL-28 cells revealed that treatment with pyridine-3-carboximidamide led to significant apoptosis as evidenced by increased sub-G1 phase populations during flow cytometry analysis. The compound also caused a marked reduction in the S phase population, indicating effective cell cycle arrest .

- In Vivo Efficacy in Murine Models :

常见问题

Q. What are the recommended synthetic routes for Pyridine-3-carboximidamide hemihydrate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyridine derivatives often involves coupling reactions, amidation, or substitution. For imidamide derivatives like Pyridine-3-carboximidamide, activating agents such as carbodiimides (e.g., EDC) in the presence of a base (e.g., triethylamine) can facilitate amidation . Optimization should include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.

- Purification : Recrystallization from ethanol/water mixtures can yield hemihydrate forms. Monitor stoichiometry to ensure proper hydration.

Q. How should researchers characterize the crystalline structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Structure refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and disorder in hydrate systems .

- Validation : Cross-reference with the Cambridge Structural Database (CSD) to confirm lattice parameters and hydration patterns .

Q. What safety protocols are critical for handling hydrochloride salts with hemihydrate forms?

Methodological Answer:

- Storage : Seal containers in dry, ventilated environments; hemihydrates may dehydrate or absorb moisture, altering stability .

- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Waste disposal : Neutralize with dilute sodium bicarbonate before disposal to avoid releasing hydrochloric acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for hemihydrate forms?

Methodological Answer: Discrepancies in dehydration temperatures may arise from polymorphic variability or experimental conditions. Mitigation strategies:

- Thermogravimetric Analysis (TGA) : Conduct under inert gas (N₂) to isolate dehydration events from oxidative decomposition.

- Differential Scanning Calorimetry (DSC) : Compare endothermic peaks with computational models (e.g., DFT periodic calculations) to validate hydrate stability .

- Controlled humidity studies : Use dynamic vapor sorption (DVS) to correlate hydration state with environmental RH%.

Q. What computational methods predict the formation of hemihydrate vs. anhydrous or other solvatomorphs?

Methodological Answer:

- Periodic DFT calculations : Model lattice energies to compare stability between hemihydrate and anhydrous forms. Include dispersion corrections for van der Waals interactions .

- Molecular dynamics (MD) : Simulate solvent interactions during crystallization to identify conditions favoring hemihydrate nucleation.

- Hirshfeld surface analysis : Quantify hydrogen-bonding networks to rationalize hydrate preference over other solvatomorphs .

Q. How can researchers design experiments to study biological interactions of Pyridine-3-carboximidamide derivatives?

Methodological Answer:

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases or GPCRs).

- Structure-activity relationships (SAR) : Synthesize analogs with modified pyridine/imidamide groups to probe pharmacophore requirements .

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to assess cytochrome P450 interactions.

Data Contradiction Analysis

Q. Conflicting reports on hemihydrate stability under ambient conditions: How to reconcile?

Methodological Answer:

- Environmental monitoring : Use in-situ Raman spectroscopy to track real-time hydration changes at variable temperatures/humidity levels.

- Powder XRD (PXRD) : Compare experimental patterns with simulated data from CSD entries to identify polymorphic contamination .

- Replicate studies : Conduct experiments in triplicate under controlled atmospheres (e.g., glovebox) to isolate environmental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。